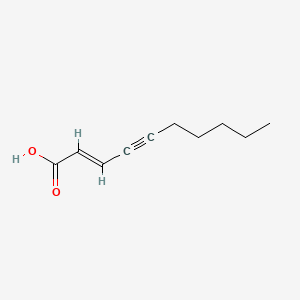

(E)-2-Decen-4-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78651-48-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(E)-dec-2-en-4-ynoic acid |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-5H2,1H3,(H,11,12)/b9-8+ |

InChI Key |

LHIWBBKVOUBCLM-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCC#C/C=C/C(=O)O |

Canonical SMILES |

CCCCCC#CC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of E 2 Decen 4 Ynoic Acid

Ecological Roles and Inter-Organismal Interactions Mediated by (E)-2-Decen-4-ynoic Acid

Influence on Microbial Ecosystems

The influence of this compound on microbial ecosystems is likely multifaceted, primarily revolving around its potential antimicrobial properties. While specific studies on this compound are limited, the activities of structurally related decenoic and decanoic acids offer significant insights into its probable ecological functions. These related compounds are known to exhibit a broad spectrum of antimicrobial activities, affecting both bacteria and fungi. This suggests that this compound could function as an allelochemical, a compound produced by an organism that influences the growth, survival, and reproduction of other organisms in its vicinity.

Research on various decenoic acid isomers and derivatives has demonstrated their capacity to interfere with critical microbial processes. For instance, cis-2-decenoic acid has been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. asm.orgnih.gov Biofilms provide bacteria with protection from environmental stresses, including antibiotics, making them a significant factor in microbial survival and pathogenesis. By disrupting biofilm formation, compounds like cis-2-decenoic acid can render bacteria more susceptible to antimicrobial agents and host immune responses. asm.org

Moreover, 9-decenoic acid has been identified as a useful antimicrobial agent with a broad spectrum of activity. google.com Decanoic acid, the saturated counterpart to decenoic acid, also possesses well-documented antibacterial and antifungal properties. researchgate.netnih.govscispace.comconsolidated-chemical.com These fatty acids can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately, cell death.

The production of a compound like this compound by a soil microorganism such as Streptomyces would likely serve to create a zone of inhibition around the producer, reducing competition for resources from other microbes. This competitive advantage is crucial in the densely populated and highly competitive microbial environments found in soil. By inhibiting the growth of neighboring bacteria and fungi, the producing organism can secure access to nutrients and space, thereby enhancing its own survival and proliferation.

The table below summarizes the observed antimicrobial activities of various decenoic acid derivatives against different microbial species, providing a comparative context for the potential bioactivity of this compound.

| Compound | Microorganism | Observed Effect |

|---|---|---|

| cis-2-Decenoic Acid | Pseudomonas aeruginosa | Inhibits biofilm formation, increases antimicrobial susceptibility asm.org |

| cis-2-Decenoic Acid | Escherichia coli | Inhibits biofilm formation, increases antimicrobial susceptibility asm.org |

| cis-2-Decenoic Acid | Staphylococcus aureus | Inhibits growth and biofilm formation nih.gov |

| 9-Decenoic Acid | Various Bacteria and Fungi | Broad-spectrum antimicrobial activity google.com |

| 10-Hydroxy-2-decenoic acid | Staphylococcus aureus | Reduces biofilm biomass and inhibits hemolytic activity nih.gov |

Biosynthesis and Metabolic Pathways of E 2 Decen 4 Ynoic Acid

Elucidation of Precursor Molecules for (E)-2-Decen-4-ynoic Acid Synthesis

The carbon backbone of this compound is assembled from simple, ubiquitous precursor molecules derived from primary metabolism. The biosynthesis is initiated with a two-carbon starter unit, acetyl-CoA. libretexts.orgnih.govcsun.edulibretexts.org The subsequent elongation of the carbon chain is accomplished through the sequential addition of two-carbon units derived from malonyl-CoA. libretexts.orgnih.govcsun.edu Malonyl-CoA is synthesized by the carboxylation of acetyl-CoA, a reaction that serves as a critical control point in fatty acid synthesis.

For the synthesis of a C10 molecule like this compound, one molecule of acetyl-CoA serves as the primer, and four molecules of malonyl-CoA are utilized as extender units. Each round of extension involves a decarboxylative Claisen condensation, adding two carbons to the growing acyl chain. This iterative process is central to the formation of both fatty acids and polyketides in a wide range of organisms.

Interactive Data Table: Precursor Molecules for this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Number of Molecules Required |

| Acetyl-CoA | Starter Unit (Primer) | 1 |

| Malonyl-CoA | Extender Units | 4 |

| NADPH | Reducing Agent | Multiple |

Enzymatic Machinery Involved in this compound Production

The synthesis of this compound is orchestrated by a multi-domain enzyme system, likely a Type I Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS) complex with specialized domains. These megasynthases provide a scaffold upon which the growing acyl chain is modified through a series of programmed reactions.

Fatty Acid Synthase Complex Contributions

The core catalytic activities required for the elongation of the carbon chain are homologous to those found in Fatty Acid Synthase (FAS) complexes. These domains work in a cyclical fashion to build the decanoic acid backbone.

Acyl Carrier Protein (ACP): The growing fatty acid chain is covalently attached to the ACP via a phosphopantetheine arm, which shuttles the intermediate between the various catalytic domains of the synthase. nih.gov

Ketoacyl Synthase (KS): This domain catalyzes the key chain elongation step, the decarboxylative condensation of the ACP-bound extender unit (malonyl-ACP) with the growing acyl chain.

Malonyl/Acetyl-CoA:ACP Transacylase (MAT): This domain is responsible for loading the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP. nih.gov

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Following each condensation step, the β-keto group is modified. The specific structure of this compound suggests that these domains are used selectively. A KR would reduce the ketone to a hydroxyl group, a DH would eliminate water to form a double bond, and an ER would reduce the double bond to a single bond. The presence of unsaturation in the final product indicates that the ER domain is not utilized in every cycle.

Desaturase and Elongase Activities in Acetogenin Pathway

The introduction of the characteristic unsaturations—the C2-C3 double bond and the C4-C5 triple bond—requires specialized enzymatic activities beyond standard fatty acid synthesis.

The formation of the triple bond (alkyne) is a critical step. This is catalyzed by a unique class of enzymes known as acetylenases . nih.gov These enzymes are a specialized type of fatty acid desaturase that can introduce a triple bond, often by acting on a pre-existing double bond. nih.gov The reaction is an oxidative process that requires molecular oxygen and a source of electrons. nih.govresearchgate.net Some of these enzymes are bifunctional, capable of first catalyzing the formation of a double bond and then converting it into a triple bond. nih.govnih.gov

The introduction of the C2-C3 double bond is likely the result of the Dehydratase (DH) domain activity within the synthase complex during the final elongation cycles.

Stereoselective Enzyme Mechanisms for this compound

The stereochemistry of the double bond at the C2 position is specifically in the (E) or trans configuration. This stereoselectivity is strictly controlled by the enzymatic machinery. The Dehydratase (DH) domain of the synthase is responsible for this step. The precise folding of the substrate within the active site of the DH domain dictates the orientation of the hydrogen atoms that are removed, thereby determining the geometry of the resulting double bond. bnl.gov Fungal enzymes are known for their high degree of stereocontrol in such reactions, ensuring the production of a single, specific isomer. rice.eduinnovations-report.com

Regulatory Mechanisms Governing this compound Biosynthesis

The production of specialized metabolites like this compound is tightly regulated to coordinate with the developmental and physiological state of the organism. This regulation occurs primarily at the genetic level.

Genetic Regulation of Biosynthetic Genes

In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically co-located on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . This physical linkage facilitates the coordinated expression of all the necessary genes. The BGC for this compound would be expected to contain the gene for the core synthase enzyme, as well as genes for any necessary tailoring enzymes like the acetylenase.

The expression of these gene clusters is often controlled by pathway-specific transcription factors. Furthermore, the accessibility of the DNA in the gene cluster to the transcriptional machinery can be modulated by epigenetic mechanisms, such as histone acetylation. The acetylation of histones generally leads to a more open chromatin structure, promoting gene expression, while deacetylation has the opposite effect. This provides a higher level of regulatory control over the production of the compound.

Environmental and Developmental Triggers for Production

No studies were identified that investigated the environmental or developmental triggers influencing the production of this compound. Research into the ecological conditions, such as nutrient availability, temperature, pH, or the presence of other organisms, that might induce the synthesis of this compound has not been published. Similarly, there is no available data linking the production of this compound to specific life stages or developmental processes of any organism.

Catabolic and Degradation Pathways of this compound

Detailed information on the breakdown of this compound is not present in the scientific literature.

Biotransformation by Microbial Systems

There are no published studies detailing the biotransformation of this compound by microbial systems. The specific microorganisms, enzymatic pathways, and metabolic intermediates involved in its degradation by bacteria or fungi have not been characterized.

In Vivo Metabolic Fate in Producing Organisms

The metabolic fate of this compound within the organisms that may produce it remains unknown. Research on its absorption, distribution, metabolism, and excretion (ADME) has not been documented. Consequently, the pathways for its breakdown and the identity of any resulting metabolites within a producing organism have not been determined.

Chemical Synthesis and Derivatization Strategies for E 2 Decen 4 Ynoic Acid

De Novo Synthetic Methodologies for (E)-2-Decen-4-ynoic Acid

The creation of this compound from basic chemical building blocks requires precise control over the stereochemistry of the double bond and the construction of the carbon skeleton.

The stereoselective synthesis of the (E)-alkene is a critical step in the formation of this compound. One effective strategy involves the conjugate addition of an alkynyl-lithium reagent to an appropriate electrophile. A practical route to related 2-en-4-ynoic acid intermediates has been demonstrated through the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate. rsc.org This is followed by saponification and elimination, which can be adapted for the synthesis of the target molecule.

Another approach for establishing the (E)-alkene geometry is through olefination reactions. For instance, a method for synthesizing (2E)-5-arylpent-2-ene-4-ynoates utilizes an olefination-dehydrobromination sequence starting from (2Z)-2-bromo-3-arylprop-2-enals. bohrium.com This strategy could potentially be modified for the synthesis of this compound by using an appropriate aldehyde precursor.

The table below summarizes potential stereocontrolled synthetic approaches.

| Method | Key Reagents | Description | Potential for this compound |

| Conjugate Addition | Alkynyl-lithium, Diethyl ethoxymethylenemalonate | Addition of the alkynyl nucleophile to the malonate derivative, followed by saponification and elimination to form the en-ynoic acid structure. rsc.org | High, by using 1-hexynyllithium as the nucleophile. |

| Olefination-Dehydrobromination | Triethyl phosphonoacetate, K2CO3, LiCl | Horner-Wadsworth-Emmons type reaction on a bromo-enal precursor to form the (E)-alkene, followed by elimination to generate the alkyne. bohrium.com | Moderate, would require synthesis of a suitable bromo-enal precursor. |

| Knoevenagel Condensation | 3-Phenylpropiolaldehyde, Cyanoacetates/Cyanoacetamides | Condensation reaction to form an (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid derivative. researchgate.net | Low, as it introduces a cyano group and is demonstrated with an aryl alkyne. |

A complete synthetic route to this compound would involve the assembly of the carbon backbone and the introduction of the necessary functional groups. Drawing from the methodologies for related compounds, a plausible total synthesis could start from commercially available 1-hexyne (B1330390).

A potential synthetic sequence is outlined below:

Alkynylation: Deprotonation of 1-hexyne with a strong base like n-butyllithium to form 1-hexynyllithium.

Conjugate Addition: Reaction of 1-hexynyllithium with diethyl ethoxymethylenemalonate.

Hydrolysis and Decarboxylation: Saponification of the resulting ester followed by acidification to promote decarboxylation and elimination, yielding this compound.

Optimization of such a synthesis would focus on reaction conditions such as temperature, solvent, and reaction time for each step to maximize the yield and stereoselectivity. Purification techniques like column chromatography would be essential to isolate the pure (E)-isomer.

Semisynthesis and Biocatalytic Routes to this compound and Analogues

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis. While direct biocatalytic synthesis of this compound is not widely reported, methods for producing similar unsaturated fatty acids can be considered.

For example, the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid has been achieved using engineered Escherichia coli. researchgate.netresearchgate.net This process involves the optimization of fermentation conditions such as temperature, pH, and nutrient composition to enhance product yield. researchgate.netresearchgate.net The key enzyme in this pathway could potentially be engineered to accept a substrate with a terminal alkyne or to introduce a triple bond into the fatty acid chain, although this would represent a significant research challenge.

The table below outlines the key parameters optimized in a related biocatalytic process.

| Parameter | Optimal Condition | Impact on Yield |

| Seed Culture Time | 20 h | Affects the initial growth phase of the microorganisms. researchgate.net |

| Culture Temperature | 37°C | Influences enzyme activity and microbial growth rate. researchgate.netresearchgate.net |

| Induction Temperature | 30°C | Controls the expression of the recombinant enzymes. researchgate.netresearchgate.net |

| Inducer Concentration | 5.60 g/L | Triggers the production of the desired biocatalyst. researchgate.net |

| Metal Ion Concentration (MnCl2) | 0.10 mM | Metal ions can act as cofactors for enzymes. researchgate.net |

Adapting such a system for this compound would require significant protein engineering and metabolic pathway manipulation.

Structural Modification and Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of this compound, researchers can identify key functional groups and structural features.

The carboxylic acid moiety is a prime target for modification. Conversion to esters and amides can alter the polarity, solubility, and bioavailability of the compound.

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) through reaction with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The synthesis of related enoic acid esters has been well-documented. researchgate.net

Amidation: Amides can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the introduction of a wide range of substituents on the nitrogen atom.

The table below lists some potential derivatives and the reagents for their synthesis.

| Derivative Type | Reagent | Reaction Type |

| Methyl Ester | Methanol (B129727), H2SO4 | Fischer Esterification |

| Ethyl Ester | Ethanol, DCC | Steglich Esterification |

| Benzylamide | Benzylamine, EDC | Amide Coupling |

| Morpholinyl Amide | Morpholine, HATU | Amide Coupling |

The conjugated enyne system is a defining feature of this compound and is likely to be important for its activity. Modifications to this system can provide valuable SAR data.

Alkene Modification: The (E)-geometry of the double bond can be isomerized to the (Z)-geometry, or the double bond can be reduced to a single bond via catalytic hydrogenation. This would allow for an assessment of the importance of the double bond's stereochemistry and presence.

Alkyne Modification: The terminal alkyne can be reduced to a cis- or trans-alkene or a saturated alkane. It can also be functionalized through reactions such as the Sonogashira coupling to introduce aryl or other substituents at the terminal position.

These modifications can probe the role of the electronic and steric properties of the enyne system in any observed biological activity.

Chain Length and Branching Variations

The synthesis of analogs of this compound with modified chain lengths and branching patterns relies on the careful selection and preparation of two key building blocks: a terminal alkyne and a vinyl halide. The Sonogashira coupling reaction serves as a powerful tool to unite these fragments, forming the characteristic enyne core of the target molecules.

Chain Length Elongation:

To synthesize longer-chain analogs of this compound, the general approach involves the alkylation of a smaller terminal alkyne to introduce additional carbon atoms. This process typically begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. This anion can then react with a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond, effectively extending the alkyne chain.

For instance, to synthesize a C12 analog, (E)-2-dodecen-4-ynoic acid, one could start with 1-hexyne. Deprotonation of 1-hexyne followed by reaction with 1-bromobutane (B133212) would yield 1-decyne. This elongated alkyne can then be coupled with a suitable three-carbon vinyl halide synthon, such as (E)-3-iodopropenoic acid, via a Sonogashira coupling to furnish the desired (E)-2-dodecen-4-ynoic acid. The versatility of this method allows for the synthesis of a homologous series of (E)-2-en-4-ynoic acids by selecting appropriate alkyl halides for the chain extension step.

Introduction of Branching:

The introduction of branching into the structure of this compound can be achieved by utilizing branched starting materials in the synthetic sequence. This can involve either a branched terminal alkyne or a branched vinyl halide.

Branched Alkyne Precursors: To introduce branching on the alkyne side of the molecule, a branched alkyl halide can be used in the alkylation of a smaller terminal alkyne. For example, reacting the acetylide of 1-pentyne (B49018) with 1-bromo-2-methylpropane (B43306) would yield 7-methyl-1-octyne. Subsequent Sonogashira coupling of this branched alkyne with (E)-3-iodopropenoic acid would result in the formation of (E)-9-methyl-2-decen-4-ynoic acid.

Branched Vinyl Halide Precursors: Alternatively, branching can be introduced on the carboxylic acid side of the molecule by employing a substituted vinyl halide. The synthesis of such branched vinyl halides can be accomplished through various olefination reactions.

The following table summarizes a series of hypothetical analogs of this compound that could be synthesized using these strategies, illustrating the variations in chain length and branching.

| Compound Name | Structure | Modification |

| (E)-2-Octen-4-ynoic acid | CH₃(CH₂)₂C≡CCH=CHCOOH | Shorter Chain (C8) |

| (E)-2-Nonen-4-ynoic acid | CH₃(CH₂)₃C≡CCH=CHCOOH | Shorter Chain (C9) |

| (E)-2-Undecen-4-ynoic acid | CH₃(CH₂)₅C≡CCH=CHCOOH | Longer Chain (C11) |

| (E)-2-Dodecen-4-ynoic acid | CH₃(CH₂)₆C≡CCH=CHCOOH | Longer Chain (C12) |

| (E)-9-Methyl-2-decen-4-ynoic acid | (CH₃)₂CHCH₂(CH₂)₃C≡CCH=CHCOOH | Branched Chain |

| (E)-8-Methyl-2-decen-4-ynoic acid | CH₃CH₂CH(CH₃)(CH₂)₂C≡CCH=CHCOOH | Branched Chain |

The synthesis of these and other analogs allows for a systematic investigation of how modifications to the lipophilic tail of the molecule influence its chemical and physical properties.

An article on the biological activities and mechanistic investigations of This compound is not feasible at this time due to a lack of available scientific research on the specific antifungal properties of this compound. Extensive searches of scientific databases and literature have not yielded specific data regarding its spectrum of activity against fungal pathogens or its cellular and molecular mechanisms of action.

While the provided outline specifies a detailed exploration of the compound's effects on fungal membrane integrity, ergosterol (B1671047) biosynthesis, mitochondrial function, and cell wall synthesis, no published studies were identified that investigate these interactions for this compound.

General research into the antifungal activities of other unsaturated fatty acids and their derivatives exists, suggesting potential mechanisms such as disruption of the cell membrane and interference with cellular respiration. However, without direct experimental evidence pertaining to this compound, any discussion would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Further research is required to elucidate the potential biological activities of this compound before a comprehensive and scientifically validated article can be produced.

Biological Activities and Mechanistic Investigations of E 2 Decen 4 Ynoic Acid

Antifungal Activity of (E)-2-Decen-4-ynoic Acid

Synergistic Effects with Established Antifungal Agents

There is currently no scientific literature available that details studies on the synergistic effects of this compound with established antifungal agents. Synergistic effects in antifungal therapy occur when the combined application of two or more compounds results in a more potent antifungal activity than the sum of their individual effects. This can be a valuable strategy to increase efficacy, reduce dosages, and overcome resistance. However, investigations into whether this compound can enhance the activity of existing antifungal drugs have not been reported.

Role of this compound as an Insect Pheromone or Kairomone

Scientific studies have not identified this compound as an insect pheromone or kairomone. Pheromones are chemical signals used for communication between members of the same species, often related to mating or aggregation. Kairomones, on the other hand, are semiochemicals emitted by one species that benefit a receiving species, such as a predator or parasitoid, in locating its prey or host. While numerous fatty acid derivatives serve these roles in the insect world, the specific activity of this compound in insect behavior has not been documented.

Behavioral Responses Elicited in Target Insect Species

Consistent with the lack of its identification as a pheromone or kairomone, there are no research findings on any specific behavioral responses in insects elicited by this compound.

Olfactory Receptor Interactions and Signal Transduction Cascades

There is no available data on the interaction of this compound with insect olfactory receptors or the signal transduction cascades that would follow such an interaction. Research in this area would typically involve techniques such as electroantennography (EAG) or single-sensillum recording to determine if the compound can be detected by insect antennae and subsequently identify the specific olfactory neurons and receptors involved.

Interactions with Plant Defense Systems and Stress Responses

The interaction of this compound with plant defense systems and its potential role in mediating stress responses in plants have not been investigated in published research. Plants respond to pathogens and herbivores through a complex network of defense mechanisms, which can be triggered by specific chemical elicitors.

Induction of Phytoalexins and Defense Gene Expression

There is no evidence to suggest that this compound induces the production of phytoalexins or the expression of defense-related genes in plants. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to infection or stress. nih.gov The induction of their biosynthesis is a common defense strategy. nih.gov However, no studies have linked this compound to the activation of these pathways.

Crosstalk with Plant Hormone Signaling Pathways (e.g., Jasmonic Acid)

The potential for this compound to engage in crosstalk with plant hormone signaling pathways, such as the jasmonic acid (JA) pathway, remains unexplored. The JA pathway is a critical component of plant defense against herbivores and certain pathogens. nih.govmdpi.com Chemical compounds can influence plant defense by modulating this and other hormonal pathways, but no such role has been identified for this compound. jaydevchemicals.com

Despite a comprehensive search of available scientific literature, no specific research findings on the antibacterial, antiprotozoal, or modulatory effects on mammalian cells of the chemical compound This compound could be identified.

Published studies detailing the biological activities outlined in the requested article structure for this particular compound are not present in the public domain. Research on related alkynoic acids and other unsaturated fatty acids has been conducted, exploring their potential antimicrobial and cellular effects; however, these findings are not directly applicable to this compound and fall outside the strict scope of the requested article.

Therefore, it is not possible to provide an evidence-based article focusing solely on the specified biological activities of this compound at this time.

Advanced Analytical Methodologies for E 2 Decen 4 Ynoic Acid

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is fundamental for the isolation of (E)-2-Decen-4-ynoic acid from complex matrices and for its precise quantification. The choice of technique depends on the sample's volatility and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. colostate.edu However, the direct analysis of free fatty acids like this compound can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. colostate.edulibretexts.org To overcome these issues, derivatization is a mandatory prerequisite. This process chemically modifies the carboxylic acid group to create a more volatile and thermally stable derivative. jfda-online.com

Common derivatization strategies for carboxylic acids include:

Alkylation: This involves converting the carboxylic acid into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). Reagents like diazomethane (B1218177) or acidic methanol (B129727) are used for this transformation. researchgate.net

Silylation: This method replaces the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsemanticscholar.org This significantly increases the volatility of the analyte. libretexts.org

Once derivatized, the sample is injected into the GC-MS system. The GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a highly versatile and preferred technique for the analysis of unsaturated fatty acids, as it operates at ambient temperatures, thus avoiding the risk of thermal degradation. creative-proteomics.comhplc.eu Reversed-phase HPLC is the most common mode used for this purpose, where a non-polar stationary phase (like C18) is used with a polar mobile phase. aocs.org

Separation in reversed-phase HPLC is based on the compound's hydrophobicity; retention time increases with increasing chain length and decreases with the number of double or triple bonds. aocs.org For underivatized this compound, a typical mobile phase would consist of a mixture of acetonitrile, methanol, and water, often with a small amount of acid (e.g., acetic acid) to ensure the carboxylic acid remains protonated and to achieve sharp, symmetrical peaks. aocs.orgnih.gov

A variety of detection systems can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: The conjugated system of the double and triple bond, along with the carboxyl group, allows for detection at low UV wavelengths, typically between 205-210 nm. aocs.orgoiv.int

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Fluorescence Detector: For enhanced sensitivity, the carboxylic acid can be derivatized with a fluorescent tag. This pre-column derivatization allows for the detection of the compound at much lower concentrations. gerli.com

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is independent of the analyte's optical properties. It is suitable for detecting underivatized fatty acids, especially when they lack a strong chromophore. gerli.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers the highest sensitivity and specificity, providing both retention time data and mass spectral information for unambiguous identification and quantification. creative-proteomics.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating compounds based on hydrophobicity. aocs.org |

| Mobile Phase | Acetonitrile/Water/Methanol with 0.1% Acetic Acid | Provides good resolution for fatty acids; acid suppresses ionization of the carboxyl group. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at 210 nm or ELSD | UV detection for the conjugated system or ELSD for universal detection without derivatization. aocs.orggerli.com |

| Temperature | 25-30 °C | Ensures reproducible retention times and avoids analyte degradation. oiv.int |

Spectroscopic Characterization and Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound, confirming the presence and connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the carboxylic acid proton, the two vinylic protons, the protons on the carbon adjacent to the alkyne, the other methylene (B1212753) protons in the alkyl chain, and the terminal methyl protons. A key feature would be the coupling constant (J-value) between the two vinylic protons at C2 and C3. A large coupling constant (typically 12-18 Hz) would confirm the E (trans) configuration of the double bond.

¹³C NMR Spectroscopy: This provides information about the chemical environment of each carbon atom. The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon, the two alkene carbons, the two alkyne carbons, and the six carbons of the pentyl chain. The chemical shifts of these carbons confirm the presence of the different functional groups. oregonstate.edulibretexts.org

2D NMR Spectroscopy: Two-dimensional NMR experiments are used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of the entire proton network from the vinylic protons through the alkyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. colab.ws

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-COOH) | ~11-12 (broad s) | ~170-175 |

| 2 (=CH-) | ~5.8-6.0 (d, J ≈ 15 Hz) | ~115-120 |

| 3 (=CH-) | ~6.9-7.2 (dt) | ~145-150 |

| 4 (-C≡) | - | ~80-85 |

| 5 (≡C-) | - | ~90-95 |

| 6 (-CH₂-) | ~2.2-2.4 (t) | ~18-22 |

| 7 (-CH₂-) | ~1.4-1.6 (m) | ~30-33 |

| 8 (-CH₂-) | ~1.2-1.4 (m) | ~27-30 |

| 9 (-CH₂-) | ~1.2-1.4 (m) | ~21-24 |

| 10 (-CH₃) | ~0.9 (t) | ~13-15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the specific functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key absorptions include a very broad O-H stretch for the carboxylic acid, a strong C=O stretch, a C=C stretch, and a sharp C-H out-of-plane bend around 965 cm⁻¹ which is characteristic of a trans-disubstituted alkene. The C≡C stretch for the internal alkyne is often weak or absent in the IR spectrum due to its low dipole moment. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. nih.gov Therefore, the C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, typically produce strong signals in the Raman spectrum. researchgate.net The alkyne stretch, in particular, would be expected to give a prominent peak, confirming the presence of this functional group. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | - |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | 1700-1725 (weak) |

| Alkene | C=C stretch | ~1650 (medium) | ~1650 (strong) |

| Alkene (trans) | =C-H bend (out-of-plane) | 960-970 (strong) | - |

| Alkyne | C≡C stretch | 2190-2260 (weak to absent) | 2190-2260 (strong) |

| Alkyl | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The molecule this compound possesses a conjugated system, which acts as its primary chromophore. This system is formed by the alternating sequence of a carbon-carbon double bond (alkene), a carbon-carbon triple bond (alkyne), and the carbonyl group of the carboxylic acid (C=C-C≡C-COOH).

In conjugated systems, the p-orbitals of adjacent double and triple bonds overlap, leading to the delocalization of π-electrons across the entire system. This delocalization has a significant effect on the electronic structure of the molecule, specifically by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca According to the principles of UV-Vis spectroscopy, the absorption of a photon promotes an electron from the HOMO to the LUMO, a transition known as a π → π* transition. masterorganicchemistry.com

Because the energy gap (ΔE) is smaller in conjugated molecules, less energy is required to induce this electronic transition. masterorganicchemistry.com This corresponds to the absorption of light at a longer wavelength (λ). masterorganicchemistry.com This phenomenon is known as a bathochromic shift, or red shift. utoronto.ca While a simple, non-conjugated carboxylic acid typically absorbs around 210 nm, the extended conjugation in this compound is expected to shift its maximum absorbance (λmax) to a longer wavelength, providing a distinct spectral signature. researchgate.netlibretexts.org The specific λmax is a key identifier for this particular conjugated arrangement.

Table 1: Expected UV-Vis Spectroscopic Properties of this compound

| Property | Description | Expected Value/Characteristic |

|---|---|---|

| Chromophore | The conjugated π-electron system responsible for UV absorption. | C=C-C≡C-COOH |

| Primary Transition | The type of electronic transition occurring upon UV absorption. | π → π* |

| λmax (Maximum Absorbance) | The wavelength at which the compound absorbs the most light. | >210 nm, shifted to a longer wavelength due to extended conjugation. |

| Effect of Conjugation | The influence of the alternating double and triple bonds on absorption. | Bathochromic (red) shift compared to non-conjugated analogues. utoronto.ca |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the definitive identification and structural elucidation of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within four or five decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula of the analyte. For this compound (C10H12O2), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass, thus confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights through controlled molecular fragmentation. wikipedia.orglongdom.org In an MS/MS experiment, ions of the target molecule (precursor ions) are selected in the first stage of the mass spectrometer. nationalmaglab.org These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry. nationalmaglab.org The pattern of fragmentation provides a molecular fingerprint that helps to piece together the compound's structure.

For this compound, characteristic fragmentation pathways can be predicted:

In negative ion mode , the deprotonated molecule [M-H]⁻ would be the precursor ion. A highly characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO2), corresponding to a loss of 44 Da. unt.edu

This fragmentation data is crucial for distinguishing this compound from its structural isomers and for confirming the connectivity of its functional groups.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Analysis Mode | Precursor Ion (m/z) | Molecular Formula | Calculated Exact Mass | Key Fragmentation Pathway | Product Ion (m/z) or Neutral Loss (Da) |

|---|---|---|---|---|---|

| HRMS | [M-H]⁻ | C10H11O2⁻ | 163.0765 | N/A | N/A |

| HRMS | [M+H]⁺ | C10H13O2⁺ | 165.0910 | N/A | N/A |

| MS/MS (Negative) | [M-H]⁻ (163.08) | C10H11O2⁻ | N/A | Decarboxylation | Neutral Loss of CO2 (44 Da) |

| MS/MS (Positive) | [M+H]⁺ (165.09) | C10H13O2⁺ | N/A | Dehydration | Neutral Loss of H2O (18 Da) |

| MS/MS (Positive) | [M+H]⁺ (165.09) | C10H13O2⁺ | N/A | Alkyl Chain Cleavage | Various smaller fragments |

Bioassay-Guided Fractionation and Activity Profiling

Bioassay-guided fractionation is a systematic process used to isolate specific bioactive compounds from complex mixtures, such as plant or microbial extracts. wisdomlib.org This methodology links chemical separation with biological testing, ensuring that the purification process is focused solely on isolating the compound responsible for an observed biological effect. researchgate.net

The process for isolating this compound would proceed as follows:

Crude Extract and Initial Screening: An initial solvent extract is prepared from a natural source. This crude extract is then tested in a specific biological assay (e.g., for antifungal, antibacterial, or anti-proliferative activity) to confirm that it contains the desired bioactivity.

Primary Fractionation: The active crude extract is subjected to a primary separation technique, typically column chromatography. The extract is separated into several fractions based on differing polarity or size. mdpi.com

Identification of Active Fraction: Each fraction is tested in the bioassay. The fraction demonstrating the highest potency is selected for further purification. This step eliminates inactive compounds, narrowing the focus to a much simpler mixture.

Iterative Purification: The active fraction is further separated using higher-resolution techniques, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This process is repeated, with each resulting sub-fraction being tested for its activity, guiding the subsequent purification step.

Isolation and Structure Elucidation: This iterative cycle of separation and bio-testing continues until a single, pure active compound is isolated. This pure compound is then structurally identified using a combination of spectroscopic methods, including NMR, HRMS, and UV-Vis, to confirm its identity as this compound.

Once isolated, activity profiling is performed. The pure this compound is subjected to a battery of different bioassays to determine the breadth and specificity of its biological effects. This profiling establishes its potency (e.g., IC50 or MIC values) and helps to elucidate its mechanism of action.

Table 3: Illustrative Workflow for Bioassay-Guided Fractionation

| Step | Action | Technique(s) | Outcome |

|---|---|---|---|

| 1 | Preparation and Screening | Solvent Extraction, In-vitro Bioassay | Active Crude Extract |

| 2 | Primary Separation | Low-Pressure Column Chromatography | 5-10 Primary Fractions (F1-F10) |

| 3 | Activity Identification | Bioassay of F1-F10 | Identification of the most potent fraction (e.g., F4) |

| 4 | Secondary Purification | Preparative HPLC on active fraction (F4) | 5-10 Sub-fractions (F4.1-F4.10) |

| 5 | Activity Identification | Bioassay of F4.1-F4.10 | Identification of the most potent sub-fraction (e.g., F4.6) |

| 6 | Final Purification | Analytical HPLC on active sub-fraction (F4.6) | Pure Compound |

| 7 | Identification & Profiling | NMR, HRMS, UV-Vis; Broad panel bioassays | Structure confirmed as this compound; Biological activity profile established |

Future Directions and Research Imperatives for E 2 Decen 4 Ynoic Acid

Unexplored Biological Functions and Target Identification

The foremost imperative is to conduct broad-spectrum screening to uncover the biological functions of (E)-2-Decen-4-ynoic acid. As a lipid molecule, it may be involved in a wide range of cellular processes, from energy storage to signaling. biomolther.org Dysregulation of lipid levels is associated with numerous diseases, making molecules like this compound prime candidates for investigation. biomolther.org

Initial research should focus on high-throughput screening assays to evaluate its potential as an antimicrobial, antioxidant, anti-inflammatory, or anticancer agent. mdpi.commdpi.com Given that structurally related aldehyde compounds, (E,E)-2,4-decadienal and (E)-2-decenal, have demonstrated nematicidal activity, it is plausible that this compound could possess similar or other pesticidal properties, warranting investigation in agricultural applications.

Once a reproducible bioactive phenotype is identified, the next critical step is target identification. nih.gov Modern chemical biology provides a robust toolkit for this purpose. researchgate.net An effective strategy involves synthesizing a derivative of this compound tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye. rsc.org This chemical probe can then be used in affinity chromatography or activity-based protein profiling (ABPP) experiments to isolate and identify its binding partners from cell lysates. nih.govrsc.org Subsequent validation of these targets is essential to confirm their role in the observed biological effect. nih.gov

Optimization of Biotechnological Production and Fermentation Processes

To enable extensive biological testing and potential commercialization, a scalable and cost-effective production method for this compound is necessary. Biotechnological production using microbial cell factories presents a promising and sustainable alternative to complex chemical synthesis. researchgate.netcsic.es Oleaginous yeasts, such as Yarrowia lipolytica, have been successfully engineered to produce a variety of polyunsaturated fatty acids (PUFAs) and could be a suitable chassis for producing the target molecule. nih.gov

The optimization of the fermentation process is a critical step to maximize yield, productivity, and efficiency while minimizing costs. cmdclabs.comisomerase.com This involves a systematic approach to fine-tuning various parameters, including the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and dissolved oxygen levels. nih.gov Lessons can be drawn from the successful optimization of fermentation for other unsaturated fatty acids. For instance, studies on trans-2-decenoic acid have demonstrated significant yield improvements through the careful adjustment of induction temperature and the addition of specific metal ions.

Below is an example data table illustrating the types of parameters that would need to be optimized for the production of this compound, based on analogous fermentation processes.

Table 1: Exemplar Parameters for Fermentation Optimization Studies

| Parameter | Condition A | Condition B | Condition C | Resulting Titer (g/L) |

|---|---|---|---|---|

| Induction Temperature (°C) | 25 | 30 | 37 | Hypothetical Data |

| Inducer Concentration (g/L) | 1.0 | 3.0 | 5.0 | Hypothetical Data |

| Metal Ion Supplement | None | MgCl₂ | MnCl₂ | Hypothetical Data |

| pH Control | 6.5 | 7.0 | 7.5 | Hypothetical Data |

Further enhancements could be achieved through metabolic engineering of the host strain, such as knocking out competing pathways (e.g., β-oxidation) and overexpressing key precursor-supplying pathways to channel metabolic flux towards the synthesis of this compound. nih.gov

Advanced Mechanistic Elucidation at the Molecular and Cellular Level

With a confirmed biological activity and identified target(s), research must delve into the molecular and cellular mechanisms of action. Understanding how this compound perturbs biological systems is crucial for its development as a therapeutic agent or biological tool. mdpi.com

Initial studies should investigate the compound's impact on global cellular processes. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the molecule. researchgate.net This can reveal which signaling pathways or metabolic networks are most affected, offering clues to the compound's mechanism. nih.gov For example, if the compound is found to have antiproliferative effects, its influence on cell cycle progression, apoptosis, and key regulatory proteins should be examined in detail.

Direct biochemical and biophysical assays are necessary to validate the interaction with putative targets identified in section 7.1. These experiments would confirm direct binding and determine the functional consequence of this interaction, such as enzyme inhibition or activation. mdpi.com

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational approaches are powerful tools to accelerate the research and development process for bioactive molecules like this compound. nih.gov These methods can be used to predict potential biological targets, understand binding interactions at an atomic level, and guide the design of more potent and selective analogs. nih.govbohrium.com

Once an initial set of activity data is generated for this compound and a small library of its derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of activity for new, untested molecules. acs.org

Furthermore, if a protein target is identified, molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction between the compound and the protein's binding site. mdpi.com These simulations provide insights into the specific amino acid residues involved in binding, the stability of the complex, and the conformational changes that may occur upon binding. mdpi.com This information is invaluable for the rational design of second-generation compounds with improved affinity and specificity.

Table 2: Illustrative Statistical Parameters for a Predictive QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | > 0.8 | Measures the goodness of fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.6 | Measures the predictive power of the model on internal test sets. |

| F-statistic | High | Indicates the statistical significance of the regression model. |

| Standard Deviation | Low | Indicates the precision of the model's predictions. |

Integration of this compound Research within Systems Biology and Chemical Biology Frameworks

To fully comprehend the biological significance of this compound, its study should be integrated into broader systems-level frameworks. slideshare.net A systems biology approach seeks to understand the compound's effect not just on a single target, but on the entire network of interacting genes, proteins, and metabolites within a cell or organism. frontiersin.orgnih.gov By combining the multi-omics data generated in mechanistic studies (Section 7.3) with computational network models, researchers can build a holistic picture of the compound's impact and potentially identify unexpected off-target effects or synergistic interactions. researchgate.netuq.edu.au

Within a chemical biology framework, this compound can be developed as a chemical probe to explore fundamental biological processes. researchgate.net The synthesis of advanced probes with functionalities such as photo-crosslinkers or clickable tags would enable the in-situ identification of interacting partners in living cells, providing a more dynamic and physiologically relevant understanding of its targets. rsc.org Ultimately, this integrated approach will not only accelerate the development of this compound for specific applications but also leverage it as a tool to gain deeper insights into complex biological systems.

Q & A

Q. What experimental strategies can elucidate the mechanistic role of this compound in lipid-mediated signaling pathways?

- Methodological Answer : Design isotopic labeling (e.g., -tracers) to track metabolic incorporation. Use knockout cell lines or siRNA silencing to assess dependency on specific enzymes (e.g., phospholipase A2). Pair LC-MS/MS lipidomics with functional assays (e.g., calcium flux measurements) to correlate structural modifications with bioactivity .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a meta-analysis of existing literature, focusing on methodological variables:

- Dose-response curves : Compare EC values and solvent systems (e.g., DMSO vs. ethanol).

- Cell models : Assess species-specific receptor expression (e.g., human vs. murine macrophages).

- Statistical rigor : Reanalyze raw data (if available) for outliers or non-normal distributions. Use ANOVA or mixed-effects models to account for batch variability .

Q. What protocols ensure reproducibility in studies involving this compound’s interactions with membrane bilayers?

- Methodological Answer : Standardize bilayer composition (e.g., DOPC:DOPS 4:1 molar ratio) and use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics. Include negative controls (e.g., non-functionalized fatty acids) and validate with molecular dynamics simulations (e.g., CHARMM36 force field). Publish raw SPR sensorgrams and simulation trajectories in open-access repositories .

Q. How can computational modeling predict the reactivity of this compound in enzyme-active sites?

- Methodological Answer : Perform docking studies (AutoDock Vina) with homology-modeled enzymes. Validate using QM/MM simulations (Gaussian 16/AMBER) to map transition states for carboxylate- or alkyne-mediated interactions. Cross-reference with mutagenesis data to identify critical residues .

Q. What ethical and practical considerations apply when sharing datasets on this compound’s biological effects?

- Methodological Answer : De-identify human-derived data (e.g., cell lines) via pseudonymization. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo. Document metadata comprehensively (e.g., assay conditions, instrument calibration logs) and obtain informed consent for clinical samples .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (mean ± SD) in the main text; raw datasets (e.g., NMR spectra, chromatograms) in appendices .

- Statistical Tests : Use two-tailed t-tests for pairwise comparisons or Benjamini-Hochberg correction for multiple hypotheses .

- Literature Comparison : Highlight discrepancies in bioactivity using forest plots or heatmaps to visualize effect size variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.